molecular formula C16H22O3 B1360685 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid CAS No. 870287-00-6

8-(3,5-Dimethylphenyl)-8-oxooctanoic acid

Cat. No. B1360685
M. Wt: 262.34 g/mol
InChI Key: YRXXUHBSXOXXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylacetic acid, 3,5-dimethylphenyl ester is a related compound with a molecular weight of 240.2970 .


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling is a common reaction used in the synthesis of biaryl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 3,5-Dimethylphenol has a molecular weight of 122.16 g/mol .

Scientific Research Applications

Structural and Molecular Analysis

  • Molecular Structure and Properties : The compound N-(2,6-Dimethylphenyl)succinamic acid, structurally related to 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid, has been studied for its molecular arrangement and hydrogen bonding patterns. This research provides insights into similar compounds' molecular structures and interactions (Gowda et al., 2009).

  • Synthetic Applications and Characterization : Studies on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, involving related molecular structures, reveal potential applications in fluorescence sensing and highlight the importance of molecular synthesis and characterization in understanding the properties of such compounds (Shi et al., 2015).

Biochemical and Pharmacological Research

  • Metabolic and Oxidative Stress Studies : The study on the metabolic effects of dimethylarsinic acid, a structurally related compound, in mice suggests its role in inducing oxidative damage and relevance in understanding the biochemical pathways of similar compounds (Yamanaka et al., 2001).

  • Polymer and Material Science Applications : Research on polyurethane copolymers grafted with dimethylphenyl groups, which bear similarity to the molecular structure of 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid, demonstrates the potential application of such compounds in developing materials with improved flexibility and durability, particularly at low temperatures (Chung et al., 2012).

  • Photoreleasable Protecting Groups for Carboxylic Acids : The use of 2,5-dimethylphenacyl chromophore as a photoreleasable protecting group for carboxylic acids, which is relevant to the study of 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid, showcases the compound's potential in photolabile protection strategies in synthetic chemistry (Klan et al., 2000).

  • Antimicrobial Activity and Synthetic Pathways : The synthesis and study of novel phthalazinone derivatives, including 4-(3,4-dimethylphenyl) analogs, provide insights into the antimicrobial properties and potential pharmaceutical applications of compounds structurally related to 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid (Fatehia & Mohamed, 2010).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the study of a compound depend on its potential applications in various fields such as medicine, materials science, and environmental science .

properties

IUPAC Name

8-(3,5-dimethylphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-12-9-13(2)11-14(10-12)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXXUHBSXOXXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCCCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645293
Record name 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-Dimethylphenyl)-8-oxooctanoic acid

CAS RN

870287-00-6
Record name 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.